(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
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Overview
Description
5-[(3aS,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid is a prostanoid.
Scientific Research Applications
Synthesis in Medicinal Chemistry
The compound has been synthesized for various purposes in medicinal chemistry. For instance, Kinoshita and Mariyama (1975) synthesized a related compound, (2R,3S,4S)-4-arnino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid, which is present in the antibiotic pyridomycin, indicating the potential application in antibiotic development (Kinoshita & Mariyama, 1975). Similarly, a selective HIV-protease assay based on a chromogenic amino acid closely related to this compound was developed by Badalassi et al. (2002), demonstrating its application in HIV research (Badalassi et al., 2002).
Role in Biochemical Studies
The compound or its derivatives have been used in various biochemical studies. For example, Shimohigashi, Lee, and Izumiya (1976) synthesized L-forms of related amino acids, which are constituent in AM-toxins, indicating the compound's relevance in toxin studies (Shimohigashi, Lee, & Izumiya, 1976). Hartmann et al. (1994) synthesized analogous compounds for studying mycolic acid biosynthesis in mycobacteria, highlighting its importance in microbiological research (Hartmann et al., 1994).
Exploration of Biological Activities
Research has explored the biological activities of related compounds. Tomiyama, Wakabayashi, and Yokota (1989) synthesized carbacyclins with bicyclic substituents on the omega-chain, including a compound structurally similar to (5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid, for testing their antiplatelet aggregation and cytoprotective activities (Tomiyama, Wakabayashi, & Yokota, 1989).
Properties
Molecular Formula |
C22H32O4 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8-/t15?,17-,18?,19-,20+,21+/m0/s1 |
InChI Key |
HIFJCPQKFCZDDL-ICZDVGJOSA-N |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/C1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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